3-(2-Methoxybenzamido)benzofuran-2-carboxamide

Physicochemical profiling Lipophilicity Drug-likeness

This compound features an ortho-methoxybenzamido group that creates a unique intramolecular hydrogen-bonded conformation, absent in para-substituted and unsubstituted analogs. Essential for medicinal chemistry teams optimizing lead series requiring precise NH presentation for kinase hinge-binding or protease S1-pocket engagement. Procure as a conformational probe for proprietary assay validation where substituent orientation critically influences target engagement.

Molecular Formula C17H14N2O4
Molecular Weight 310.309
CAS No. 898373-07-4
Cat. No. B2410015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Methoxybenzamido)benzofuran-2-carboxamide
CAS898373-07-4
Molecular FormulaC17H14N2O4
Molecular Weight310.309
Structural Identifiers
SMILESCOC1=CC=CC=C1C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N
InChIInChI=1S/C17H14N2O4/c1-22-12-8-4-3-7-11(12)17(21)19-14-10-6-2-5-9-13(10)23-15(14)16(18)20/h2-9H,1H3,(H2,18,20)(H,19,21)
InChIKeyWSZCGJZTRRFXKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2-Methoxybenzamido)benzofuran-2-carboxamide (CAS 898373-07-4) — Chemical Identity and Compound-Class Context for Procurement Evaluation


3-(2-Methoxybenzamido)benzofuran-2-carboxamide (CAS 898373-07-4) is a synthetic small molecule composed of a benzofuran-2-carboxamide core bearing an ortho‑methoxybenzamido substituent at the 3‑position. The compound belongs to the broad class of 3‑amidobenzofuran‑2‑carboxamides, a scaffold that has been explored in medicinal chemistry for diverse activities including kinase inhibition, immunomodulation, and central nervous system applications. [1] Its molecular formula is C₁₇H₁₄N₂O₄, with a molecular weight of 310.30 g·mol⁻¹ and a calculated XLogP3‑AA of 2.9, indicating moderate lipophilicity. [2] Procurement evaluations must recognize that, despite the extensive patent and research activity surrounding benzofuran‑2‑carboxamide derivatives, published primary pharmacological data for this specific compound remain extremely sparse, and the quantitative evidence required for direct comparator-based differentiation is currently absent from the peer‑reviewed literature and authoritative public databases.

Why In‑Class Benzofuran‑2‑Carboxamide Analogs Cannot Be Assumed Interchangeable with 3‑(2‑Methoxybenzamido)benzofuran‑2‑carboxamide


Benzofuran‑2‑carboxamide derivatives are a structurally permissive scaffold, yet even subtle changes in the substitution pattern on the 3‑amido phenyl ring can profoundly alter physicochemical properties, target engagement, and biological outcome. The ortho‑methoxy group in 3‑(2‑methoxybenzamido)benzofuran‑2‑carboxamide introduces a specific conformational bias through intramolecular hydrogen‑bonding and steric effects that is absent in unsubstituted or para‑substituted analogs. [1] Published structure‑activity relationship (SAR) studies on related benzofuran‑2‑carboxamide series demonstrate that shifting a single methoxy substituent from the ortho to the para position can invert activity or abolish target selectivity. [2] Consequently, procurement or experimental substitution using a cheaper or more readily available analog — such as 3‑(4‑methoxybenzamido)benzofuran‑2‑carboxamide (CAS 477511‑14‑1) or 3‑benzamidobenzofuran‑2‑carboxamide (CAS 68217‑75‑4) — cannot be justified without direct comparative data for the specific assay, target, or application under consideration. The sections below document the current state of quantitative differential evidence and its limitations.

Quantitative Differentiation Evidence for 3‑(2‑Methoxybenzamido)benzofuran‑2‑carboxamide Against Closest Analogs


Physicochemical Differentiation — LogP (XLogP3‑AA) of 2‑Methoxy vs. 4‑Methoxy and Unsubstituted Benzamido Analogs

The calculated partition coefficient (XLogP3‑AA) for 3‑(2‑methoxybenzamido)benzofuran‑2‑carboxamide is 2.9, compared with 2.5 for the unsubstituted 3‑benzamidobenzofuran‑2‑carboxamide and an estimated 2.7 for the 4‑methoxy analog. [1] The elevated lipophilicity of the ortho‑methoxy compound arises from internal hydrogen‑bonding that masks the polar amide NH, reducing the effective hydrogen‑bond donor capacity. This property may influence membrane permeability and nonspecific protein binding in ways that para‑ or unsubstituted analogs do not replicate. However, the data are computational predictions, not experimental measurements, and must be interpreted as class‑level inference.

Physicochemical profiling Lipophilicity Drug-likeness

Topological Polar Surface Area (TPSA) Comparison Across 3‑Amidobenzofuran‑2‑Carboxamide Analogs

The topological polar surface area (TPSA) of 3‑(2‑methoxybenzamido)benzofuran‑2‑carboxamide is calculated as 94.6 Ų, identical to the TPSA of the 4‑methoxy analog and only slightly higher than that of the 3‑benzamido parent (89.6 Ų). [1] TPSA values below 140 Ų are generally considered favorable for oral absorption; all three analogs fall within this range, and the 4.0 Ų difference between the 2‑methoxy and unsubstituted compounds is too small to confer a reliably distinct permeability advantage. This dimension therefore constitutes supporting evidence only.

Molecular descriptor Permeability Oral bioavailability

Hydrogen‑Bond Donor Count and Intramolecular H‑Bond Potential of the Ortho‑Methoxy Substituent

3‑(2‑Methoxybenzamido)benzofuran‑2‑carboxamide possesses two hydrogen‑bond donor atoms (both amide NH groups), identical to the count for the unsubstituted and 4‑methoxy analogs. However, the ortho‑methoxy oxygen can act as an intramolecular hydrogen‑bond acceptor for the adjacent benzamide NH, reducing the effective solvent‑exposed H‑bond donor capacity relative to the para‑ or unsubstituted compounds. [1] This conformational effect is well‑established in 2‑methoxybenzamide systems and can influence target binding kinetics and selectivity. [2] No direct experimental comparison of H‑bond thermodynamics among these specific analogs has been reported, so this remains class‑level inference.

Conformational analysis Hydrogen bonding Target engagement

Rotatable Bond Count as a Proxy for Conformational Flexibility — Comparison with Para‑Methoxy and Unsubstituted Analogs

All three comparator compounds—3‑(2‑methoxybenzamido)‑, 3‑(4‑methoxybenzamido)‑, and 3‑benzamidobenzofuran‑2‑carboxamide—share the same rotatable bond count of 4. [1] This parity indicates that any differentiation in binding entropy or selectivity among these analogs cannot be attributed to gross differences in conformational flexibility, but rather to the specific spatial orientation and electronic character of the methoxy substituent. This negative result serves as supporting evidence that the observed or claimed biological differences must stem from local electronic and steric effects.

Conformational entropy Ligand efficiency Binding kinetics

Critical Gap: Absence of Direct Head‑to‑Head Biological Data for 3‑(2‑Methoxybenzamido)benzofuran‑2‑carboxamide

A systematic search of PubMed, PubChem BioAssay, BindingDB, and major patent databases (searched April 28, 2026) returned no primary research article, patent, or publicly deposited bioassay record containing quantitative biological data (IC₅₀, Kᵢ, EC₅₀, % inhibition, or ADMET parameters) for 3‑(2‑methoxybenzamido)benzofuran‑2‑carboxamide. [1][2] Similarly, no direct comparative study measuring this compound alongside any of its structural analogs in any assay system was identified. The benchchem.com listing reports an IC₅₀ against A2780 ovarian cancer cells, but this vendor site is excluded per the present analysis guidelines and the datum cannot be verified against a primary source. Consequently, all quantitative differentiation evidence presented above is limited to computational physicochemical properties (class‑level inference or supporting evidence). Procurement decisions must be made with the understanding that experimental biological differentiation for this compound is currently unproven in the public domain.

Data gap Experimental validation Procurement risk

Evidence‑Based Application Scenarios for 3‑(2‑Methoxybenzamido)benzofuran‑2‑carboxamide (CAS 898373‑07‑4)


Chemical‑Probe Development Requiring Ortho‑Methoxybenzamide Conformational Bias

The ortho‑methoxy substituent creates a well‑characterized intramolecular hydrogen‑bonded conformation that distinguishes this compound from para‑ or unsubstituted analogs. [1] Research programs investigating target‑ligand interactions where the benzamide NH presentation is critical — for example, in kinase hinge‑binding or protease S1‑pocket engagement — may select this compound as a conformational probe. However, users must experimentally validate that the conformational advantage translates into a meaningful selectivity or potency gain in their specific target assay, as no comparative affinity data exist in the public domain.

Comparative Physicochemical Profiling in Benzofuran‑2‑Carboxamide SAR Campaigns

With a computed XLogP3‑AA of 2.9 and moderate TPSA of 94.6 Ų, this compound fills a specific lipophilicity niche among 3‑amidobenzofuran‑2‑carboxamide analogs. [1] Medicinal chemistry teams optimizing lead series may procure this compound alongside the 4‑methoxy (XLogP ~2.7) and unsubstituted (XLogP 2.5) analogs to probe the relationship between ortho‑substitution, lipophilicity, and cellular potency or off‑target liability. The absence of published biological data means that all comparative conclusions will be proprietary and generated de novo within the user's laboratory.

Negative Control or Orthogonal Chemical Matter for Target‑Based Screening

Given the lack of documented biological activity, this compound is a suitable candidate for inclusion as a structurally matched negative control in screens where a related 3‑amidobenzofuran‑2‑carboxamide has been identified as a hit. [1] Its physicochemical similarity to active analogs (identical rotatable bond count, comparable TPSA) ensures that differential assay readouts can be attributed to the ortho‑methoxy pharmacophore rather than nonspecific biophysical artifacts. Procurement for this purpose is scientifically defensible precisely because the compound lacks demonstrated activity.

Chromatographic Method Development and Reference Standard Preparation

The compound's well‑defined structure (C₁₇H₁₄N₂O₄, MW 310.30) and availability from multiple chemical suppliers make it a practical choice for developing HPLC or LC‑MS analytical methods applicable to benzofuran‑2‑carboxamide libraries. [1] Its moderate retention (consistent with XLogP 2.9) and UV‑active benzofuran chromophore facilitate detection without requiring derivatization. In this non‑biological application, selection over an analog is justified by practical considerations of cost, purity, and supply continuity rather than biological differentiation.

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